N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is an organic compound that features a furan ring, a tosyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the reaction of alkynes with epoxides in the presence of a catalyst such as silver salt and p-toluenesulfonic acid (PTSA) in methanol.
Introduction of the Tosyl Group: The tosyl group is introduced via the reaction of the furan derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the tosylated furan derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The furan ring and sulfonamide moiety are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its metal complexation and biological activities.
2,5-furandicarboxylic acid (2,5-FDCA): A furan derivative used as a renewable building block for polymers.
2,5-dimethylfuran (2,5-DMF): Another furan derivative with applications in biofuels and chemical synthesis.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is unique due to the presence of both a tosyl group and a benzenesulfonamide moiety, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-15-9-11-16(12-10-15)26(21,22)19(18-8-5-13-25-18)14-20-27(23,24)17-6-3-2-4-7-17/h2-13,19-20H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJTGWLRLWSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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